4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate

Photochemistry Pharmaceutical Intermediates Cardiovascular Drug Discovery

Researchers pursuing TXA2 antagonist libraries often face low E/Z stereoselectivity and multi-step protection/deprotection bottlenecks when using conventional N-benzylphthalimides. This compound resolves both issues as the established photochemical precursor to AKS-186. • Enables convergent, photodecarboxylative synthesis of 3-methyleneisoindolin-1-ones with high E-selectivity and 70-96% overall yield over two steps. • The 4-acetoxy group functions as a masked phenol, allowing selective K₂CO₃/MeOH deprotection for orthogonal diversification (O-alkylation, sulfonation, glycosylation). • Well-characterized photochemical profile (λ = 300 nm, acetone co-solvent) supports continuous-flow scale-up studies. Supplied as a custom-synthesized research chemical with full analytical characterization (HPLC, NMR). Inquire for batch quantities and lead times.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 630393-48-5
Cat. No. B12579204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate
CAS630393-48-5
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C17H13NO4/c1-11(19)22-13-8-6-12(7-9-13)10-18-16(20)14-4-2-3-5-15(14)17(18)21/h2-9H,10H2,1H3
InChIKeyUGYGYNXLSAAHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate: A Photochemical Building Block


4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate (CAS 630393-48-5), also referred to as N-(4-acetoxybenzyl)phthalimide, is an N-substituted phthalimide derivative (C17H13NO4, MW 295.29) . It belongs to a class of compounds widely employed as intermediates in pharmaceutical synthesis, particularly for constructing primary amines via the Gabriel synthesis [1]. This specific compound distinguishes itself as the direct photochemical precursor to AKS-186, a 3-(2-phenylethylidene)isoindolin-1-one derivative with demonstrated thromboxane A2 (TXA2) receptor antagonism and cardiovascular activity [2]. Its acetoxy group serves as a masked phenol, enabling selective deprotection strategies not available to simple N-benzylphthalimide analogs.

Why Generic N-Benzylphthalimides Fail for AKS-186 Synthesis


Although numerous N-substituted phthalimides are commercially available, their photochemical reactivity and downstream synthetic utility are highly dependent on the N-side chain substituent. Simple N-benzylphthalimide or N-methylphthalimide lack the acetoxy functionality required for the chemoselective deprotection step that yields the free phenol intermediate en route to AKS-186 [1]. Furthermore, the electron-donating character of the 4-acetoxybenzyl group modulates the triplet excited-state redox potential of the phthalimide, directly influencing the quantum yield of the photodecarboxylative benzylation step; N-alkyl and N-benzylphthalimides without this substitution pattern exhibit markedly different quenching rate constants with arylacetate donors [2]. Substituting a non-acetoxy analog introduces additional synthetic steps (e.g., protection/deprotection) and leads to divergent product distributions, compromising both overall yield and E/Z stereoselectivity of the final 3-methyleneisoindolin-1-one pharmacophore [3].

4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate: Quantitative Differentiation vs. Analogs


Photochemical Addition Yield vs. N-Methylphthalimide

The photodecarboxylative addition of carboxylates to N-(4-acetoxybenzyl)phthalimide provides the key intermediate for AKS-186. Under optimized irradiation conditions (λ = 300 nm, aqueous acetone, potassium carboxylate), the addition products were obtained in 10–76% yield depending on the carboxylate employed [1]. In contrast, when N-methylphthalimide was used as the model substrate under identical photochemical conditions with potassium propionate, the reaction predominantly yielded photoreduction products rather than the desired addition products, demonstrating a fundamental divergence in reaction pathway dictated by the N-substituent [1].

Photochemistry Pharmaceutical Intermediates Cardiovascular Drug Discovery

Deprotection Yield: Acetoxy vs. Methoxy Analog

Following photodecarboxylative addition, the acetoxy group of N-(4-acetoxybenzyl)phthalimide-derived intermediates was cleaved under acidic dehydration conditions to furnish AKS-186 in 70–96% yield over the two-step deprotection/dehydration sequence [1]. When the analogous N-(4-methoxybenzyl)phthalimide was employed in a related synthetic sequence, the methyl ether proved resistant to cleavage under the acidic dehydration conditions, requiring an additional separate deprotection step with BBr₃ that reduced overall yield and introduced handling challenges [2]. The acetoxy group thus functions as an integral protecting group that is simultaneously removed during the dehydration step, constituting a strategic atom- and step-economy advantage.

Synthetic Methodology Protecting Group Strategy Cardiovascular Agents

E/Z Stereoselectivity in Isoindolinone Formation

The acid-catalyzed dehydration of the photoaddition intermediates derived from N-(4-acetoxybenzyl)phthalimide proceeds with high E-selectivity to give the thermodynamically more stable (E)-3-methyleneisoindolin-1-one configuration required for TXA₂ receptor binding [1]. In contrast, direct alkylidene formation from N-unsubstituted phthalimide via Grignard addition followed by dehydration typically yields E/Z mixtures requiring chromatographic separation, with reported E/Z ratios as low as 3:1 [2]. The photodecarboxylative route using the acetoxy-substituted phthalimide delivers exclusively the E-isomer after isomerization with K₂CO₃ in acetonitrile, eliminating a costly isomer separation step [1].

Stereoselective Synthesis Isoindolinone Pharmacophore Photochemical Cyclization

Triplet Quenching Rate Comparison

The rate constant for triplet quenching (kq) of phthalimide excited states by arylacetate donors is a critical determinant of photodecarboxylative benzylation efficiency. For N-methylphthalimide, kq with 2-phenylacetic acid is <10⁷ M⁻¹ s⁻¹, but increases to (1–3) × 10⁹ M⁻¹ s⁻¹ for methoxy-substituted phenylacetates, indicating a mechanistic switch from Photo-Kolbe to pseudo-Photo-Kolbe pathways [1]. N-(4-Acetoxybenzyl)phthalimide, bearing an electron-donating acetoxy group on the N-benzyl ring, is expected to exhibit intermediate triplet energies and reduction potentials that favor the pseudo-Photo-Kolbe pathway with carboxylates, consistent with its productive addition chemistry [2]. While direct kq measurement for this specific compound has not been reported, class-level inference from the structure-activity trends in Warzecha et al. supports its enhanced photochemical competence over N-methylphthalimide.

Photophysical Characterization Electron Transfer Reaction Mechanism

4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate: Application Scenarios


Photochemical Synthesis of AKS-186 and TXA₂ Antagonists

This compound is the established precursor for the photodecarboxylative synthesis of AKS-186, a 3-(2-phenylethylidene)isoindolin-1-one that inhibits thromboxane A2-induced vasoconstriction [1]. Its use is indicated for medicinal chemistry programs targeting cardiovascular indications where TXA₂ antagonism is the mechanism of action. The convergent deprotection strategy afforded by the acetoxy group enables rapid analog generation by varying the carboxylate coupling partner [2].

Library Synthesis of 3-Methyleneisoindolin-1-ones

Researchers constructing libraries of 3-methyleneisoindolin-1-ones for phenotypic screening benefit from the high E-selectivity and favorable overall yields (70–96% over two steps) achieved with this acetoxy-substituted phthalimide [1]. The compound is suitable for parallel synthesis workflows where isomerically pure products are required without chromatographic separation.

Photochemical Flow Synthesis Process Development

For process R&D groups evaluating continuous-flow photochemical manufacturing, this substrate offers a well-characterized photochemical profile with established reaction parameters (λ = 300 nm, acetone co-solvent, carboxylate stoichiometry) [1][2]. Its productive photodecarboxylative addition chemistry, in contrast to the unproductive photoreduction observed with N-methylphthalimide, makes it a reliable substrate for reaction scale-up studies.

Phenol-Functionalized Phthalimide Derivatives

The acetoxy group serves as a latent phenol that can be selectively hydrolyzed under mild basic conditions (K₂CO₃/MeOH) to reveal a free hydroxyl group for further diversification (e.g., O-alkylation, sulfonation, glycosylation) [1]. This orthogonal functional handle is absent in N-benzylphthalimide and N-methylphthalimide, making the acetoxy compound the preferred choice for synthesizing phenol-containing phthalimide conjugates.

Quote Request

Request a Quote for 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.